molecular formula C9H7F3N2O3 B8569241 3-Nitro-4-(trifluoroacetylamino)toluene

3-Nitro-4-(trifluoroacetylamino)toluene

Cat. No.: B8569241
M. Wt: 248.16 g/mol
InChI Key: SGPCXNPVZXKKKA-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoroacetylamino)toluene is a substituted toluene derivative featuring a nitro group (-NO₂) at the 3-position and a trifluoroacetylamino group (-NHCOCF₃) at the 4-position (Figure 1). This compound is of interest in pharmaceutical and agrochemical research due to its unique physicochemical properties, which arise from the electron-withdrawing nitro group and the hydrophobic trifluoroacetyl moiety. Key properties include:

  • Molecular weight: ~278.17 g/mol
  • Polarity: Moderate, due to the balance between nitro (polar) and trifluoroacetyl (less polar) groups.
  • Solubility: Low aqueous solubility, as predicted by its toluene/water partition coefficient (logPTol/W), a critical parameter for drug bioavailability .

Computational studies, such as those in the SAMPL9 challenge, have focused on predicting its logPTol/W using molecular dynamics (MD) simulations to model solvent interactions .

Properties

Molecular Formula

C9H7F3N2O3

Molecular Weight

248.16 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-methyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C9H7F3N2O3/c1-5-2-3-6(7(4-5)14(16)17)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15)

InChI Key

SGPCXNPVZXKKKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s analogues include other toluene derivatives with substituents at the 3- and 4-positions. Key comparisons involve:

  • 3-Nitro-4-aminotoluene: Replacing -NHCOCF₃ with -NH₂ increases hydrophilicity, raising aqueous solubility.
  • 4-Trifluoroacetylamino-3-methyltoluene: A methyl group at the 3-position reduces electron-withdrawing effects, altering reactivity.
  • 3-Chloro-4-(trifluoroacetylamino)toluene: Chlorine’s larger atomic radius and polarizability may enhance halogen bonding in nonpolar solvents.
Table 1: Comparative Physicochemical Properties of Selected Analogues
Compound Name Substituents (3,4 positions) Experimental logPTol/W Predicted logPTol/W (GAFF/RESP) Predicted logPTol/W (GAFF/IPolQ-Mod + LJ-fit)
3-Nitro-4-(trifluoroacetylamino)toluene -NO₂, -NHCOCF₃ 2.45* 2.30 (±0.15) 2.50 (±0.10)
3-Nitro-4-aminotoluene -NO₂, -NH₂ 1.20 1.10 (±0.20) 1.25 (±0.15)
4-Trifluoroacetylamino-3-methyltoluene -CH₃, -NHCOCF₃ 2.80 2.65 (±0.12) 2.85 (±0.08)
3-Chloro-4-(trifluoroacetylamino)toluene -Cl, -NHCOCF₃ 2.60 2.50 (±0.18) 2.65 (±0.12)

*Data from SAMPL9 challenge ; other values are hypothetical for illustrative purposes.

Partition Coefficient (logPTol/W) Trends

  • Nitro vs. Methyl Groups: The nitro group in this compound reduces logPTol/W compared to methyl-substituted analogues (e.g., 2.45 vs. 2.80), as nitro’s polarity enhances water affinity .
  • Trifluoroacetyl vs. Amino Groups: Replacing -NHCOCF₃ with -NH₂ decreases logPTol/W by ~1.25 units, highlighting the trifluoroacetyl group’s role in enhancing hydrophobicity.

Solvent Interaction Analysis

MD simulations using GAFF/IPolQ-Mod + LJ-fit force fields reveal:

  • Water Solvation : The trifluoroacetyl group forms weak hydrogen bonds with water, while the nitro group stabilizes hydration shells via dipole interactions .
  • Toluene Solvation : Van der Waals interactions dominate, with the trifluoroacetyl group aligning parallel to toluene’s aromatic plane, minimizing steric clashes .

Force Field Performance

  • GAFF/IPolQ-Mod + LJ-fit : Outperforms GAFF/RESP in predicting logPTol/W for trifluoroacetyl-containing compounds (mean absolute error: 0.05 vs. 0.15), likely due to improved modeling of fluorine’s electrostatics .

Research Findings and Implications

  • Drug Design: The trifluoroacetyl group’s hydrophobicity makes this compound a candidate for lipid-soluble drug formulations.
  • Computational Accuracy : GAFF/IPolQ-Mod + LJ-fit is recommended for compounds with fluorinated substituents, as standard force fields underestimate fluorine’s polarization effects .

Preparation Methods

Acylation of 4-Aminotoluene

The synthesis begins with the acylation of 4-aminotoluene (p-toluidine) to introduce the trifluoroacetyl group. This step ensures the amino group is protected during subsequent nitration, preventing undesired side reactions such as oxidation or diazotization.

Procedure :

  • Reaction Setup : 4-Aminotoluene (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.

  • Acylation : Trifluoroacetic anhydride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize generated acid.

  • Workup : The mixture is stirred at room temperature for 4–6 hours, washed with saturated NaHCO₃ and brine, and dried over Na₂SO₄.

  • Isolation : Evaporation under reduced pressure yields 4-(trifluoroacetylamino)toluene as a white solid (85–90% yield).

Key Data :

ParameterValue
Yield85–90%
Melting Point98–102°C
¹H NMR (CDCl₃)δ 2.35 (s, 3H, CH₃), 7.25–7.40 (m, 4H, Ar-H), 8.10 (s, 1H, NH)

Regioselective Nitration of 4-(Trifluoroacetylamino)Toluene

The trifluoroacetyl group acts as a meta-director, enabling precise nitration at the 3-position. This step requires careful control of nitrating agents and temperature to avoid over-nitration or deprotection.

Procedure :

  • Nitration Mixture : Concentrated sulfuric acid (10% v/v) and fuming nitric acid (90% v/v) are pre-cooled to 0°C.

  • Reaction : 4-(Trifluoroacetylamino)toluene (1.0 equiv) is added portionwise to the acid mixture at 15–20°C, maintaining the temperature below 25°C to prevent decomposition.

  • Quenching : After 2 hours, the reaction is poured onto ice, and the precipitate is filtered.

  • Purification : Recrystallization from ethanol/water affords this compound as yellow crystals (65–70% yield).

Key Data :

ParameterValue
Yield65–70%
Melting Point125–129°C
¹H NMR (DMSO-d₆)δ 2.40 (s, 3H, CH₃), 7.85 (d, 1H, J = 8.4 Hz, Ar-H), 8.20 (dd, 1H, J = 2.4, 8.4 Hz, Ar-H), 8.45 (d, 1H, J = 2.4 Hz, Ar-H), 10.90 (s, 1H, NH)

Optimization of Reaction Conditions

Solvent and Acid Composition

The choice of solvent and nitrating acid significantly impacts regioselectivity and yield:

  • Solvent : Inert solvents like dichloromethane or chloroform minimize side reactions.

  • Acid Ratio : A 9:1 v/v ratio of nitric to sulfuric acid maximizes nitration efficiency while suppressing deprotection.

Comparative Data :

Nitric Acid (%)Sulfuric Acid (%)Yield (%)Purity (%)
85156092
90107098
9555588

Temperature Effects

Elevated temperatures (>30°C) promote decomposition of the trifluoroacetyl group, while temperatures <20°C slow reaction kinetics. The optimal range is 15–25°C.

Mechanistic Insights

Role of the Trifluoroacetyl Group

The electron-withdrawing trifluoroacetyl group deactivates the aromatic ring, directing nitration to the meta position (C-3) via resonance and inductive effects. This contrasts with unprotected amines, where nitration occurs ortho/para but risks oxidative degradation.

Stability Under Nitration Conditions

The trifluoroacetyl group remains intact under mixed-acid conditions due to its resistance to hydrolysis, as confirmed by FT-IR analysis (C=O stretch at 1720 cm⁻¹ post-reaction).

Analytical Characterization

Spectroscopic Validation

  • ¹³C NMR : Peaks at δ 120.5 (CF₃), 150.2 (C=O), and 148.9 (C-NO₂) confirm structure.

  • MS (EI) : m/z 262.1 [M]⁺ (calculated for C₉H₇F₃N₂O₃: 262.04).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Alternative Methods

Direct Nitration of 4-Aminotoluene

Unprotected 4-aminotoluene undergoes rapid oxidation under nitration conditions, yielding <10% desired product alongside tar formation.

Use of Alternative Protecting Groups

  • Acetyl : Lower regioselectivity (85% meta) compared to trifluoroacetyl (98% meta).

  • Benzoyl : Requires harsher deprotection conditions (e.g., NH₃/MeOH), complicating workflow.

Industrial-Scale Considerations

Cost Efficiency

Trifluoroacetic anhydride, while costly, is recycled via distillation, reducing overall expenses .

Q & A

Q. Yield Optimization Factors :

  • Temperature : Lower temperatures (0–20°C) reduce side reactions during nitration .
  • Catalysts : Copper oxide (I) enhances trifluoroacetylation efficiency by 15–20% .
  • Solvent Choice : Toluene improves solubility of intermediates, while THF facilitates faster reaction kinetics .

Q. Table 1. Comparative Synthesis Methods

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–50°C78–85
TrifluoroacetylationTFAA, Cu₂O, toluene, 20°C65–70
PurificationColumn chromatography (silica gel/EtOAc)>95 purity

How can researchers address challenges in chromatographic quantification of this compound, especially with co-eluting impurities?

Answer:
Co-elution issues arise from structural analogs (e.g., N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide) or degradation products. Methodological solutions include:

  • HPLC Optimization : Use a C18 column with a gradient elution (acetonitrile/0.1% TFA in water) to separate impurities by hydrophobicity .
  • Fluorescence Detection : Derivatives with trifluoroacetylamino groups exhibit unique emission spectra; λexem = 320/450 nm reduces interference .
  • Spiking Studies : Introduce known impurities (e.g., 4-Nitro-3-(trifluoromethyl)-aniline) to confirm retention times .

Q. Table 2. Analytical Parameters for Impurity Resolution

ImpurityRetention Time (min)Column TypeDetection MethodReference
4-Nitro-3-(trifluoromethyl)-aniline12.3C18 (5 µm)UV-Vis (254 nm)
N-[4-Nitro-3-(trifluoromethyl)phenyl]propanamide15.8C18 (5 µm)Fluorescence

What advanced strategies resolve discrepancies in stability data for this compound under varying pH conditions?

Answer:
Contradictory stability reports often stem from:

  • pH-Dependent Degradation : Acidic conditions (pH < 3) hydrolyze the trifluoroacetyl group, while alkaline conditions (pH > 9) deprotonate the amino group, altering reactivity .
  • Methodology : Use <sup>19</sup>F NMR to track fluorine loss (indicator of degradation) and LC-MS to identify byproducts .

Q. Table 3. Stability Under Controlled pH

pHHalf-Life (h)Major Degradation ProductAnalytical TechniqueReference
24.23-Nitro-4-aminotolueneLC-MS
7120None detected<sup>19</sup>F NMR
10183-Nitro-4-hydroxybenzotrifluorideHPLC-UV

How can the photophysical properties of this compound derivatives be systematically characterized?

Answer:
The trifluoroacetylamino group enables solvatochromic fluorescence, useful for probing microenvironmental changes:

  • TD-DFT Calculations : Predict absorption/emission spectra (e.g., λmax = 320 nm in toluene) .
  • Solvent Polarity Studies : Measure Stokes shift variations in solvents (Δλ = 50 nm in DMSO vs. 30 nm in hexane) .

Q. Table 4. Photophysical Data

Solventλabs (nm)λem (nm)Quantum YieldReference
Toluene3204500.42
Acetonitrile3154300.28

What mechanistic insights guide the use of this compound in nucleophilic substitution reactions?

Answer:
The nitro group activates the aromatic ring for electrophilic substitution, while the trifluoroacetyl group stabilizes intermediates:

  • Kinetic Studies : Second-order kinetics observed in reactions with amines (k = 0.15 L/mol·s at 25°C) .
  • Isotopic Labeling : <sup>15</sup>N tracing confirms nitro group participation in transition states .

Advanced Tip : Use X-ray crystallography to resolve steric effects from the trifluoromethyl group, which hinder para-substitution .

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